2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile
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Overview
Description
2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile is an organic compound that features a bromine, fluorine, and trifluoromethyl group attached to a benzonitrile core. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of m-fluorobenzotrifluoride using a mixture of nitric acid and sulfuric acid to produce 5-fluoro-2-nitrobenzotrifluoride. This intermediate is then reduced using catalytic hydrogenation with Raney nickel to yield 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound is synthesized through diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrate .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile.
Reduction: The nitrile group can be reduced to an amine under specific conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include phenoxazines, carbazoles, or acridan, often under Buchwald-Hartwig amination conditions.
Reduction: Reagents such as diisobutylaluminium hydride (DIBAL-H) are used for the reduction of the nitrile group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
Nucleophilic Aromatic Substitution: Produces substituted benzonitriles.
Reduction: Produces corresponding amines.
Oxidation: Produces carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Employed in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile involves its interaction with various molecular targets. The trifluoromethyl group significantly influences the compound’s reactivity and interaction with enzymes and receptors. The exact pathways depend on the specific application and the molecular environment.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzaldehyde
- 2-Bromo-5-trifluoromethylbenzoic acid
- 3-Bromo-5-fluorobenzotrifluoride
Uniqueness
2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile is unique due to the presence of both bromine and fluorine atoms along with a trifluoromethyl group, which imparts distinct electronic and steric properties. This combination makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity profiles .
Properties
IUPAC Name |
2-bromo-5-fluoro-3-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF4N/c9-7-4(3-14)1-5(10)2-6(7)8(11,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCGEVSTXQPKQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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